Methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a complex heterocyclic framework. Its structure includes:
- A 1,3-benzothiazole core with a 6-methylsulfonyl substituent.
- An imino group at the 2-position, functionalized with 3-phenylsulfanylpropanoyl.
- A methyl ester moiety at the acetamide side chain.
This compound’s synthesis likely follows protocols analogous to heterocyclic condensation reactions, such as those involving phosphoric acid (PPA)-mediated cyclization, as seen in related benzothiazole or imidazole derivatives .
Properties
IUPAC Name |
methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S3/c1-27-19(24)13-22-16-9-8-15(30(2,25)26)12-17(16)29-20(22)21-18(23)10-11-28-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAXOWBZCUDWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CCSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O4S3
- Molecular Weight : 404.55 g/mol
The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
- Antimicrobial Activity : The benzothiazole moiety has been associated with antimicrobial properties, suggesting that this compound might exhibit antibacterial or antifungal effects.
- Antioxidant Properties : Compounds with similar structures have shown the ability to scavenge free radicals, indicating potential antioxidant activity.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | Potential to inhibit inflammatory pathways and reduce symptoms of inflammation. |
| Antioxidant | Capable of neutralizing free radicals and reducing oxidative stress. |
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : Research indicates that compounds containing benzothiazole derivatives demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : A study on similar sulfonamide compounds showed a reduction in inflammation markers in animal models, suggesting a promising avenue for treating inflammatory diseases .
- Case Studies :
Scientific Research Applications
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. Methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Induction of apoptosis and cell cycle arrest.
- Case Study : A study demonstrated that similar compounds could inhibit the growth of HeLa and MCF-7 cancer cell lines, with IC50 values indicating effective dosage levels for therapeutic applications.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Intrinsic pathway activation |
Antimicrobial Activity
The compound also shows potential antimicrobial properties against various bacterial strains:
- Target Strains : Staphylococcus aureus, Escherichia coli.
- Activity : The sulfonyl group enhances lipophilicity, improving membrane permeability and bioactivity.
Therapeutic Potential
Given its biological activities, this compound holds promise for further development as a therapeutic agent in treating cancers and infections caused by resistant bacterial strains. Ongoing research aims to better understand its pharmacokinetics and optimize its efficacy through structural modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Benzothiazole Derivatives
The most direct analog is Methyl 2-[(2Z)-6-methoxy-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (BA91101, CAS 865199-74-2) .
Key Differences :
- The 6-methylsulfonyl group in the target compound may enhance electrophilicity and binding to biological targets compared to BA91101’s 6-methoxy group.
Functional Group Analogs: Sulfonylurea Herbicides
Triazine-based sulfonylureas, such as metsulfuron-methyl and ethametsulfuron-methyl , share sulfonyl and ester moieties but differ in core structure :
Structural Implications :
- The 1,3-benzothiazole core may confer distinct target specificity compared to triazine-based herbicides, which inhibit acetolactate synthase (ALS).
- The phenylsulfanylpropanoylimino group could mimic urea/amide linkages in sulfonylureas, suggesting a similar mode of action .
Q & A
Q. Basic
- NMR spectroscopy : 1H and 13C NMR resolve the benzothiazole core, methylsulfonyl, and ester groups. Overlapping signals (e.g., aromatic protons) require 2D techniques like COSY or HSQC .
- HPLC-MS : Confirms molecular weight and purity. Use reverse-phase C18 columns with acetonitrile/water gradients to separate polar byproducts .
- X-ray crystallography : For absolute stereochemistry, though crystallization challenges may arise due to the compound’s hydrophobicity .
Artifacts like residual solvents in NMR are addressed by rigorous drying or deuterated solvent swaps.
How do the methylsulfonyl and phenylsulfanyl groups influence the compound’s reactivity and stability?
Q. Basic
- Methylsulfonyl : Enhances electrophilicity at the benzothiazole C2 position, facilitating nucleophilic attacks (e.g., in cross-coupling reactions). It also improves thermal stability due to strong S=O bonds .
- Phenylsulfanyl : Acts as an electron donor, stabilizing the imine linkage. However, it may oxidize to sulfoxide under acidic conditions, requiring inert atmospheres during synthesis .
What strategies optimize reaction yield when synthesizing this compound, particularly in scaling from milligram to gram quantities?
Q. Advanced
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in thiazole formation, reducing side-product generation .
- Solvent optimization : Switching from THF to DMF increases solubility of intermediates at higher concentrations, mitigating precipitation during scaling .
- Microwave-assisted synthesis : Reduces reaction time for imine formation (from 12h to 2h) while maintaining >90% yield .
- In-line purification : Automated flash chromatography systems minimize manual handling and improve reproducibility .
What mechanisms underlie the compound’s potential bioactivity, and how are structure-activity relationships (SAR) validated?
Q. Advanced
- Thiazole core : Mimics ATP-binding pockets in kinases, enabling competitive inhibition. Docking studies using AutoDock Vina align the methylsulfonyl group with hydrophobic kinase domains .
- SAR validation :
- Analog synthesis : Replace phenylsulfanyl with pyridyl groups to test π-π stacking effects.
- Enzymatic assays : Measure IC50 against target kinases (e.g., EGFR) to correlate substituent electronegativity with activity .
How are contradictions in biological assay data (e.g., varying IC50 values) resolved for this compound?
Q. Advanced
- Assay standardization : Control variables like ATP concentration (fixed at 1 mM) and pH (7.4 vs. 6.8) to reduce variability .
- Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed esters) that may interfere with activity measurements .
- Cellular vs. cell-free assays : Discrepancies often arise from membrane permeability issues, addressed via logP optimization (target 2–3) .
What are the common byproducts formed during synthesis, and how are they characterized?
Q. Advanced
- Oxidation byproducts : Sulfoxide derivatives from phenylsulfanyl oxidation, detected via HPLC retention time shifts and confirmed by MS/MS .
- Ester hydrolysis : Acidic conditions may hydrolyze the methyl ester to carboxylic acid, identified by IR (C=O stretch at 1700 cm⁻¹) and NMR .
- Cross-coupling byproducts : Pd black formation in coupling reactions is mitigated by ligand excess (e.g., PPh3) .
How can computational modeling predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular dynamics (MD) simulations : Simulate binding to kinase domains (e.g., PDB 1EK) over 100 ns trajectories to assess stability of hydrogen bonds with benzothiazole N1 .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for functionalization .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
